molecular formula C14H16ClN5O B12168266 N-(4-chlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(4-chlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12168266
M. Wt: 305.76 g/mol
InChI Key: IITASPOJKYRUOG-UHFFFAOYSA-N
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Description

This compound features a cyclohexanecarboxamide core substituted with a 4-chlorophenyl group and a 1H-tetrazol-1-yl moiety. The tetrazole ring, a nitrogen-rich heterocycle, serves as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity.

Properties

Molecular Formula

C14H16ClN5O

Molecular Weight

305.76 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C14H16ClN5O/c15-11-4-6-12(7-5-11)17-13(21)14(8-2-1-3-9-14)20-10-16-18-19-20/h4-7,10H,1-3,8-9H2,(H,17,21)

InChI Key

IITASPOJKYRUOG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)Cl)N3C=NN=N3

Origin of Product

United States

Biological Activity

N-(4-chlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tetrazole ring, which is known for its diverse biological activities. The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H15ClN4O
  • Molecular Weight : 276.74 g/mol

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The tetrazole moiety enhances its ability to form hydrogen bonds and participate in π-π stacking interactions, which are crucial for binding to target sites.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing tetrazole rings showed potent antibacterial and antifungal activities. Specifically, this compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics like ciprofloxacin .

Anti-inflammatory and Analgesic Properties

Tetrazole derivatives are also noted for their anti-inflammatory and analgesic effects. In vivo studies have shown that certain tetrazole-containing compounds exhibit significant analgesic activity, potentially through inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain pathways .

Anticancer Potential

The anticancer properties of tetrazole derivatives have been explored in various studies. Some compounds have shown cytotoxic effects against cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapy .

Research Findings and Case Studies

A summary of relevant studies is presented in the table below:

Study ReferenceBiological ActivityFindings
AntimicrobialDemonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Anti-inflammatoryExhibited analgesic effects comparable to celecoxib; effective in COX inhibition assays.
AnticancerShowed cytotoxicity against multiple cancer cell lines; potential for further drug development.

Comparison with Similar Compounds

Thiourea Derivatives (e.g., N-(4-Chlorophenylcarbamothioyl)cyclohexanecarboxamide, H₂L₄)

  • Structure : Replaces the tetrazole with a thiourea (–N–C(S)–NH–) group.
  • Key Differences :
    • Hydrogen Bonding : Thiourea derivatives form intramolecular N–H···O bonds, stabilizing pseudo-six-membered rings . Tetrazole lacks sulfur but offers multiple N–H sites for intermolecular interactions.
    • Bioactivity : Thiourea analogs (e.g., H₂L₁–H₂L₉) exhibit metal-chelating properties and fungicidal activity , whereas tetrazole derivatives are explored in medicinal chemistry for enzyme inhibition.
  • Synthesis : Thioureas are synthesized via cyclohexanecarbonyl isothiocyanate intermediates , while tetrazole incorporation may require azide cyclization or click chemistry.

ROCK Inhibitors (e.g., Y-27632)

  • Structure: (R)-(+)-trans-N-(4-pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide .
  • Key Differences: Substituents: Y-27632 features a pyridyl group and aminoethyl chain, favoring kinase inhibition. The 4-chlorophenyl-tetrazole combination in the target compound may target distinct pathways.

Sibutramine Analogs (e.g., USP Sibutramine Related Compound C)

  • Structure : N-{1-[1-(4-Chlorophenyl)cyclobutyl]pentyl}-N,N-dimethylamine hydrochloride .
  • Key Differences :
    • Core Structure : Cyclobutyl vs. cyclohexyl; the latter provides conformational flexibility.
    • Functional Groups : The carboxamide in the target compound replaces dimethylamine, altering hydrogen-bonding and acidity.

Benzimidazole Derivatives (e.g., N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine)

  • Structure : Methanamine-linked benzimidazole and 4-chlorophenyl groups .
  • Key Differences :
    • Bioactivity : Benzimidazoles affect wheat germination , whereas tetrazole-carboxamides may target enzymes or receptors.
    • Molecular Weight : The target compound (~322.76 g/mol) is heavier due to the tetrazole and carboxamide groups.

Data Table: Comparative Analysis

Compound Class Example Compound Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
Target Compound N-(4-Chlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide Tetrazole, carboxamide, 4-Cl-Ph ~322.76 Bioisosteric potential, enzyme inhibition
Thiourea Derivatives H₂L₄ Thiourea, 4-Cl-Ph ~317.81 Metal chelation, antifungal activity
ROCK Inhibitors Y-27632 Pyridyl, aminoethyl ~320.43 Kinase inhibition, cardiovascular use
Sibutramine Analogs USP Related Compound C Cyclobutyl, dimethylamine ~342.29 Appetite suppression (structural analog)
Benzimidazole Derivatives N-(1H-Benzimidazol-2-yl)-1-(4-Cl-Ph)methanamine Benzimidazole, methanamine ~285.75 Plant growth modulation

Research Findings and Implications

  • Thiourea vs. Tetrazole : Thioureas are sulfur-containing ligands with metal-binding affinity , while tetrazoles improve metabolic stability and are less toxic .
  • 4-Chlorophenyl Group : Common in agrochemicals and pharmaceuticals (e.g., –9), this group enhances lipophilicity and π-π stacking interactions.

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